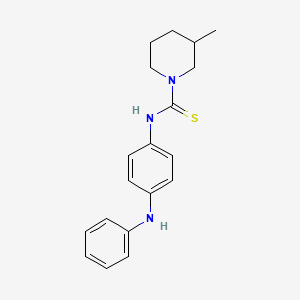
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-thiophenecarboxamide
説明
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-thiophenecarboxamide, also known as DTT-108, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. DTT-108 is a thieno[3,2-d]thiazole derivative that has been shown to exhibit promising biological activity, making it a valuable tool for investigating various biological processes.
作用機序
The mechanism of action of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-thiophenecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-thiophenecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cell migration and invasion. Additionally, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-thiophenecarboxamide has been shown to decrease the expression of various genes involved in cancer progression and metastasis. In bacterial cells, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-thiophenecarboxamide has been shown to disrupt cell membrane integrity and inhibit bacterial growth.
実験室実験の利点と制限
One of the main advantages of using N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-thiophenecarboxamide in lab experiments is its potent biological activity, which makes it a valuable tool for investigating various biological processes. Additionally, the synthesis of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-thiophenecarboxamide has been optimized to yield high purity and yield, making it a viable option for large-scale production. However, one limitation of using N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-thiophenecarboxamide in lab experiments is its relatively high cost compared to other compounds with similar biological activity.
将来の方向性
There are several potential future directions for the use of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-thiophenecarboxamide in scientific research. One area of interest is the development of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-thiophenecarboxamide as a potential cancer therapy. Further studies are needed to determine the optimal dosage and administration of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-thiophenecarboxamide in animal models and clinical trials. Additionally, the antibacterial activity of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-thiophenecarboxamide warrants further investigation, particularly in the context of combating antibiotic-resistant bacteria. Finally, the mechanism of action of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-thiophenecarboxamide requires further elucidation to fully understand its potential applications in scientific research.
科学的研究の応用
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-thiophenecarboxamide has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-thiophenecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may be a promising candidate for cancer therapy. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)-2-thiophenecarboxamide has also been shown to exhibit antibacterial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), making it a potential tool for combating antibiotic-resistant bacteria.
特性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c1-12-4-6-13(7-5-12)17(14-8-10-22(19,20)11-14)16(18)15-3-2-9-21-15/h2-10,14H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVUMXVJCMJPIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,4-dimethoxybenzoyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4085925.png)


![N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4085948.png)
![4-(6-amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl acetate](/img/structure/B4085951.png)

![5,7-dimethyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4085980.png)
![N-(4-anilinophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4085988.png)
![1-[cyclohexyl(methyl)amino]-3-(2-methoxy-4-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4085992.png)
![2,4-dichloro-N-[1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4085997.png)
![methyl 4-[6-amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B4086017.png)
![N-[4-(dimethylamino)benzyl]-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B4086028.png)
![1-(2-chlorobenzoyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4086032.png)
![2,2-dimethyl-5-(4-morpholinyl)-N-(2-phenylethyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-8-amine](/img/structure/B4086039.png)